N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine
Description
N-{[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a brominated phenyl ring substituted with a propenyloxy group. Its molecular formula is C₁₃H₁₆BrNO, with a molecular weight of 282.18 g/mol. The compound combines a cyclopropane ring (conferring structural rigidity) with a benzylamine scaffold modified by a bromine atom at the 2-position and a propenyloxy group at the 5-position of the phenyl ring.
The propenyloxy group introduces unsaturation, enabling reactivity in cycloaddition or polymerization reactions, while the bromine atom enhances lipophilicity and may serve as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Current applications are primarily exploratory, focusing on its utility as a building block in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(2-bromo-5-prop-2-enoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-7-16-12-5-6-13(14)10(8-12)9-15-11-3-4-11/h2,5-6,8,11,15H,1,3-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCXKJROJKRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-hydroxy-5-methylbenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Allylation: The brominated intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the allyloxy derivative.
Cyclopropanation: The allyloxy derivative is subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.
Amination: Finally, the cyclopropanated intermediate is treated with an amine source, such as ammonia or an amine derivative, to form the desired cyclopropanamine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the allyloxy group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Epoxides or other oxygenated derivatives.
Reduction: Dehalogenated or hydrogenated products.
Scientific Research Applications
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- This contrasts with the electron-donating isopropyl group in the 4-isopropyl analogue .
- Reactivity : The propenyloxy group distinguishes the target compound from analogues with saturated alkoxy chains (e.g., methoxy or ethoxy). This unsaturation allows conjugation with electron-deficient partners, a feature absent in compounds like N-[(2-nitrophenyl)methyl]cyclopropanamine .
- Synthetic Utility : Bromine offers a versatile site for cross-coupling reactions, whereas the boronate ester in the fluorinated analogue is tailored for Suzuki-Miyaura couplings.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The bromine and propenyloxy groups in the target compound increase molecular weight and logP compared to non-halogenated analogues, reducing aqueous solubility.
Biological Activity
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is a synthetic compound notable for its unique structural features, including a brominated phenyl ring and an allyloxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is N-[(2-bromo-5-prop-2-enoxyphenyl)methyl]cyclopropanamine, and it has the following chemical structure:
- Molecular Formula : C13H16BrNO
- Molecular Weight : 284.18 g/mol
- InChI Key : InChI=1S/C13H16BrNO/c1-2-7-16-12-5-6-13(14)10(8-12)9-15-11-3-4-11/h2,5-6,8,11,15H,1,3-4,7,9H2
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the cyclopropane moiety may enhance its binding affinity to these targets, potentially leading to inhibition or modulation of various biochemical pathways.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Compounds containing cyclopropane rings have been investigated for their ability to interfere with cancer cell proliferation. For instance, studies have shown that cyclopropane derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Case Studies
-
Antimicrobial Study :
A recent study explored the synthesis of similar brominated compounds and their antimicrobial efficacy. The results indicated that modifications in the allyloxy group significantly influenced the antibacterial activity against Gram-positive and Gram-negative bacteria. -
Anticancer Research :
Another investigation focused on a related cyclopropanamine derivative, revealing that it inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in human cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
